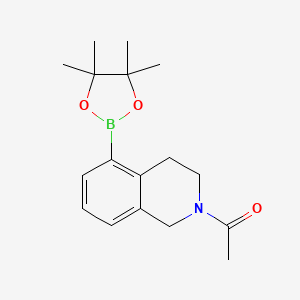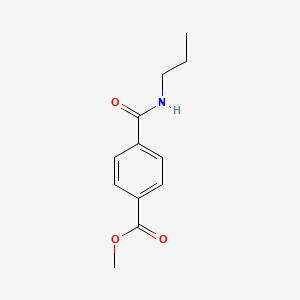![molecular formula C19H17N3 B1627879 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine CAS No. 904816-15-5](/img/structure/B1627879.png)
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine
概要
説明
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine is a complex organic compound that features both quinoline and indole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline moiety can be introduced through various cyclization reactions involving aniline derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production at a large scale .
化学反応の分析
Types of Reactions
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline and indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline and indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides and indole-3-carboxylic acids .
科学的研究の応用
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the aromatic rings of the quinoline and indole moieties, which can engage in π-π stacking and hydrogen bonding with target molecules .
類似化合物との比較
Similar Compounds
Quinolin-2-ones: These compounds share the quinoline moiety and have similar biological activities.
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol are structurally related and exhibit similar chemical properties.
Uniqueness
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine is unique due to the combination of both quinoline and indole structures in a single molecule. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties .
特性
IUPAC Name |
2-(2-quinolin-6-yl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c20-10-9-16-15-5-1-2-6-18(15)22-19(16)14-7-8-17-13(12-14)4-3-11-21-17/h1-8,11-12,22H,9-10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKKRFFHFNTDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC4=C(C=C3)N=CC=C4)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587699 | |
| Record name | 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-15-5 | |
| Record name | 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate](/img/structure/B1627798.png)


![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1627803.png)




![4-[(2-Chlorophenoxy)methyl]piperidine](/img/structure/B1627811.png)
![2-{[3-(Hydroxymethyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B1627813.png)


